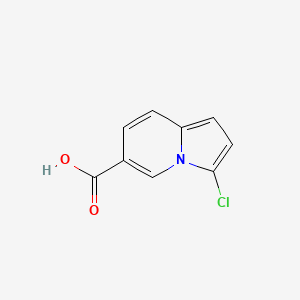

3-Chloroindolizine-6-carboxylic acid

Description

3-Chloroindolizine-6-carboxylic acid is a heterocyclic compound featuring an indolizine core (a fused bicyclic structure comprising a six-membered benzene ring and a five-membered nitrogen-containing ring). The molecule is substituted with a chlorine atom at position 3 and a carboxylic acid group at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-chloroindolizine-6-carboxylic acid |

InChI |

InChI=1S/C9H6ClNO2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) |

InChI Key |

PTSASFXUBOZJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN2C1=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroindolizine-6-carboxylic acid typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine or pyrrole derivatives.

Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

Industrial production of 3-Chloroindolizine-6-carboxylic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloroindolizine-6-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

3-Chloroindolizine-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes key structural analogs and their distinguishing features:

Analysis of Structural and Functional Variations

Core Heterocycle Differences

- Indolizine vs. Indazole/Indole: Indolizine’s fused bicyclic system has one nitrogen atom, while indazole (two adjacent nitrogens) and indole (one nitrogen) exhibit distinct aromaticity and electronic profiles. Indoline derivatives (e.g., Methyl 6-chlorooxoindoline-3-carboxylate) are partially saturated, reducing aromaticity and increasing conformational flexibility .

Substituent Position and Electronic Effects

- Chlorine at C3 vs. C6 :

- Conversely, indole-based analogs with COOH at C3 (e.g., 6-Chloro-1H-indole-3-carboxylic acid) may exhibit different binding affinities due to spatial orientation .

Functional Group Modifications

- Amino vs. Chloro Substituents: 6-Amino-indolizine-3-carboxylic acid replaces chlorine with an amino group (NH₂), increasing basicity and hydrogen-bonding capacity compared to the chloro analog .

- Ester vs. Carboxylic Acid :

- Methyl 6-chlorooxoindoline-3-carboxylate’s ester group (COOMe) offers improved lipid solubility over carboxylic acids, influencing pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.